molecular formula C16H15ClN2O B12639367 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-07-9

6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one

Cat. No.: B12639367
CAS No.: 919291-07-9
M. Wt: 286.75 g/mol
InChI Key: SFDHZYBETWFLFF-UHFFFAOYSA-N
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Description

6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chlorinated benzo[h]isoquinolinone core with an aminopropyl side chain, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a chlorinated benzoic acid derivative.

    Cyclization: The chlorinated benzoic acid undergoes cyclization with an appropriate amine to form the isoquinolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoquinolinone core or the aminopropyl side chain.

    Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoquinolinones.

Scientific Research Applications

6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminopropyl side chain may facilitate binding to enzymes or receptors, while the chlorinated isoquinolinone core can interact with various biological pathways. These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(3-aminopropyl)isoquinolin-1(2H)-one: Lacks the chlorine atom, which may affect its biological activity.

    9-chlorobenzo[h]isoquinolin-1(2H)-one: Lacks the aminopropyl side chain, which may influence its binding properties.

    6-(3-aminopropyl)-isoquinolin-1(2H)-one: Similar structure but without the benzo[h] fusion, potentially altering its chemical reactivity.

Uniqueness

The presence of both the chlorinated benzo[h]isoquinolinone core and the aminopropyl side chain in 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one makes it unique. This combination can result in distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

CAS No.

919291-07-9

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-(3-aminopropyl)-9-chloro-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C16H15ClN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20)

InChI Key

SFDHZYBETWFLFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCCN

Origin of Product

United States

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